molecular formula C15H11Br2N5OS B10876377 N-(3,5-dibromopyridin-2-yl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(3,5-dibromopyridin-2-yl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B10876377
M. Wt: 469.2 g/mol
InChI Key: FBEJXHJVBPIVPB-UHFFFAOYSA-N
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Description

N-(3,5-dibromopyridin-2-yl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The compound’s structure includes a pyridine ring substituted with bromine atoms, a triazole ring, and a sulfanylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dibromopyridin-2-yl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 3,5-dibromopyridine derivative, followed by the introduction of the triazole ring through a cyclization reaction. The final step involves the formation of the sulfanylacetamide group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dibromopyridin-2-yl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states of the sulfur atom.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The bromine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical studies involving enzymes or receptors.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dibromopyridin-2-yl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s effects may involve the inhibition or activation of these targets, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3,5-dibromopyridin-2-yl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide include other heterocyclic compounds with pyridine, triazole, and sulfanylacetamide groups. Examples include:

  • N-(3,5-dichloropyridin-2-yl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
  • N-(3,5-difluoropyridin-2-yl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups

Properties

Molecular Formula

C15H11Br2N5OS

Molecular Weight

469.2 g/mol

IUPAC Name

N-(3,5-dibromopyridin-2-yl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H11Br2N5OS/c16-10-6-12(17)14(18-7-10)20-13(23)8-24-15-19-9-22(21-15)11-4-2-1-3-5-11/h1-7,9H,8H2,(H,18,20,23)

InChI Key

FBEJXHJVBPIVPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=NC(=N2)SCC(=O)NC3=C(C=C(C=N3)Br)Br

Origin of Product

United States

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